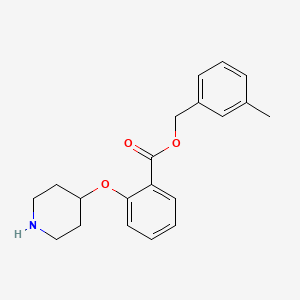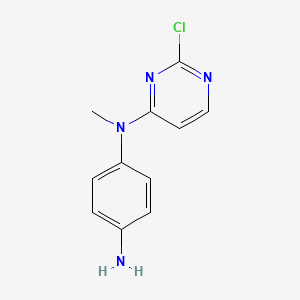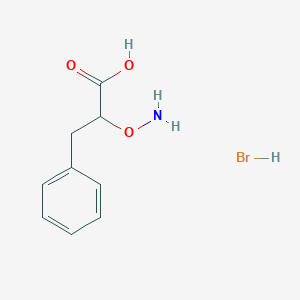
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C12H15F2NO It is characterized by a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position, as well as a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyl group or other functional groups present in the molecule.
Substitution: The fluorine atoms and hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid derivatives.
Reduction: Formation of reduced benzyl derivatives or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学研究应用
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The benzyl group and hydroxymethyl group may also contribute to its biological activity by facilitating interactions with target proteins and influencing the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol tosylate: A salt form with similar structural features.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, such as pyrrolizines and pyrrolidine-2-one.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a benzyl group, which can significantly influence its chemical and biological properties. The combination of these features makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H15F2NO |
|---|---|
分子量 |
227.25 g/mol |
IUPAC 名称 |
(1-benzyl-4,4-difluoropyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |
InChI 键 |
PXQLZEMKQFOLDT-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(CC1(F)F)CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


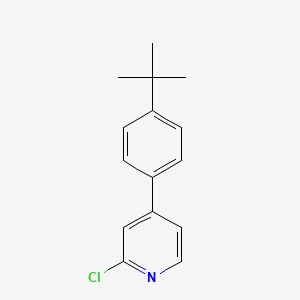
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
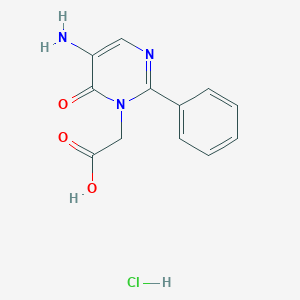
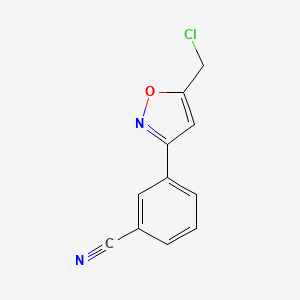
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)

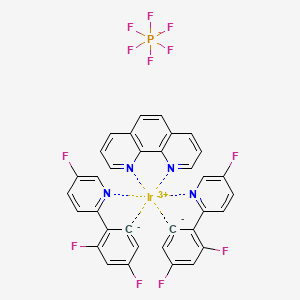


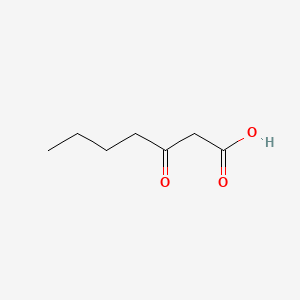
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
